Dibenzo[b,d]selenophen-4-ylboronic acid
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Overview
Description
Dibenzo[b,d]selenophen-4-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]selenophen-4-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the starting materials often include a dibenzo[b,d]selenophene derivative and a boronic acid or boronate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,d]selenophen-4-ylboronic acid can undergo various chemical reactions
Properties
Molecular Formula |
C12H9BO2Se |
---|---|
Molecular Weight |
274.98 g/mol |
IUPAC Name |
dibenzoselenophen-4-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H |
InChI Key |
ARZYTWDUGKFWJW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3[Se]2)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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